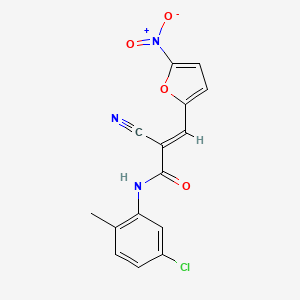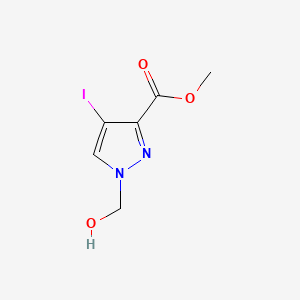
(2E)-N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE is an organic compound known for its complex structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a combination of aromatic rings, nitrile, and nitro functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE typically involves a multi-step process:
Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and 5-nitro-2-furaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through a condensation reaction between the amine and aldehyde.
Cyanation: The intermediate is then subjected to cyanation using a suitable cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.
Amidation: The final step involves the formation of the amide bond, typically achieved through the reaction with an appropriate acid chloride or anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems may be used.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the yield and purity of the final product.
Purification: Techniques such as recrystallization, chromatography, or distillation are employed to purify the compound.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), sodium borohydride (NaBH~4~).
Substitution: Halogens (Cl~2~, Br2), nitrating agents (HNO~3~/H~2~SO~4~).
Major Products:
Oxidation Products: Nitro derivatives, nitroso compounds.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine:
Industry:
Materials Science: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways, resulting in its observed effects.
Comparaison Avec Des Composés Similaires
- (E)-N~1~-(5-BROMO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE
- (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-THIENYL)-2-PROPENAMIDE
Comparison:
- Structural Differences: The presence of different halogens (e.g., bromine instead of chlorine) or heterocycles (e.g., thiophene instead of furan) can significantly alter the compound’s properties.
- Reactivity: These structural variations can affect the reactivity and stability of the compounds.
- Applications: While similar in structure, each compound may have unique applications based on its specific chemical properties.
This detailed overview provides a comprehensive understanding of (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H10ClN3O4 |
|---|---|
Poids moléculaire |
331.71 g/mol |
Nom IUPAC |
(E)-N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H10ClN3O4/c1-9-2-3-11(16)7-13(9)18-15(20)10(8-17)6-12-4-5-14(23-12)19(21)22/h2-7H,1H3,(H,18,20)/b10-6+ |
Clé InChI |
MVYIGGSYAYXOTQ-UXBLZVDNSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C#N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Bromoanilino)-N'~1~-[(Z)-1-(5-nitro-2-furyl)methylidene]acetohydrazide](/img/structure/B10901126.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10901128.png)

![1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901135.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10901141.png)
![(4Z)-4-[3,4-bis(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10901147.png)
![4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide](/img/structure/B10901156.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901162.png)
![(2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10901175.png)
![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B10901178.png)
![tetramethyl 6'-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10901187.png)
![3-[(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10901189.png)
![5-(3-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid](/img/structure/B10901195.png)
